molecular formula C14H16N2 B12797614 n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline CAS No. 6312-26-1

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline

Cat. No.: B12797614
CAS No.: 6312-26-1
M. Wt: 212.29 g/mol
InChI Key: KBMJIALIOLLWDY-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(pyridin-2-yl)ethyl]aniline (CAS 6312-26-1) is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . This amine features a tertiary aniline core linked to a pyridine ring via a flexible ethyl chain, a structure of interest in medicinal chemistry and chemical synthesis . The compound is characterized by a calculated density of approximately 1.073 g/cm³ and a high calculated boiling point of around 342°C, indicating its potential stability under various experimental conditions . As a building block, it serves as a versatile intermediate for researchers developing novel chemical entities. Its structure, incorporating both aniline and pyridine motifs, makes it a valuable scaffold for constructing more complex molecules, such as in the exploration of compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6312-26-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)aniline

InChI

InChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3

InChI Key

KBMJIALIOLLWDY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This method involves the condensation of 2-pyridineacetaldehyde with N-methylaniline, followed by reduction to yield this compound.

  • Reaction conditions: Typically conducted in methanol or ethanol solvent at room temperature to 60 °C.
  • Reducing agents: Sodium triacetoxyborohydride or sodium cyanoborohydride are preferred for selective reductive amination.
  • Advantages: High selectivity and yield, mild conditions, and minimal side reactions.

Nucleophilic Substitution Route

This approach uses 2-(pyridin-2-yl)ethyl halides (e.g., bromide or chloride) reacted with N-methylaniline under basic conditions.

  • Reaction conditions: Polar aprotic solvents such as DMF or DMSO, temperatures ranging from 50 °C to 100 °C.
  • Bases: Potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic attack.
  • Advantages: Straightforward, scalable, and suitable for industrial synthesis.

Catalytic and Multi-step Processes

A patented process (EP1674455A1) describes a multi-step synthesis involving:

  • Step A: Reaction of 2-halogenopyridine derivatives with alkyl cyanoacetate in the presence of a base to form 2-methylcyanopyridine derivatives.
  • Step B: Catalytic hydrogenation of the 2-methylcyanopyridine derivative with an acylating agent under hydrogen pressure (4–40 bar) to yield 2-ethylaminopyridyl derivatives.
  • Step C: Hydrolysis of the 2-ethylaminopyridine derivative with acid to obtain the target compound.

This process is conducted under controlled temperature conditions (0–100 °C for step A, 16–70 °C for step B, and 20 °C to reflux for step C) and is particularly suitable for preparing intermediates for pesticides but adaptable for related compounds like this compound.

Industrial Scale Considerations

Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields. Purification steps such as distillation or recrystallization are used to achieve high purity. The use of optimized catalysts and reaction conditions enhances efficiency and scalability.

Method Key Reactants Conditions Advantages References
Reductive Amination 2-pyridineacetaldehyde + N-methylaniline Methanol/ethanol, RT–60 °C, NaBH(OAc)3 High selectivity, mild conditions
Nucleophilic Substitution 2-(pyridin-2-yl)ethyl halide + N-methylaniline DMF/DMSO, 50–100 °C, K2CO3 or NaH Straightforward, scalable
Multi-step Catalytic Process 2-halogenopyridine + alkyl cyanoacetate + catalyst 0–100 °C, 4–40 bar H2 pressure, acid hydrolysis Suitable for complex derivatives
  • The reductive amination method is favored for laboratory-scale synthesis due to its simplicity and high yield.
  • The nucleophilic substitution method is more common in industrial settings because of its scalability and robustness.
  • The patented multi-step catalytic process offers a route to related pyridyl ethylamine derivatives with potential for further functionalization.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yield and purity.
  • Purification techniques including silica gel chromatography and recrystallization are essential to isolate the pure compound.
  • Analytical methods such as high-resolution mass spectrometry (HRMS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm product identity and purity.

The preparation of this compound is well-established through several synthetic routes, primarily reductive amination and nucleophilic substitution. Advanced catalytic multi-step processes provide alternative pathways for related derivatives. Selection of the method depends on the scale, desired purity, and available starting materials. The detailed reaction conditions and purification protocols ensure reproducible and high-quality synthesis suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Nucleophilic Substitution: The aniline nitrogen can be substituted with different electrophiles, facilitating the creation of diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures, which are essential in drug development and materials science.

2. Catalytic Processes

The compound can act as a ligand in catalytic processes, enhancing the efficiency of reactions involving transition metals. Its ability to coordinate with metal centers makes it useful in catalyzing reactions such as:

  • Cross-Coupling Reactions: These are vital in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

  • A study found that compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reaching as low as 20 µM .

2. Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit specific enzymes involved in cancer progression:

  • Inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is a target for cancer therapy, and derivatives of this compound have been noted for their inhibitory potential, suggesting a role in anticancer drug development .

Medicinal Applications

1. Pharmacological Properties

This compound is being investigated for various pharmacological activities, including:

  • Anticancer Activity: Related compounds have shown potential as antitumor agents, with studies indicating their ability to induce apoptosis in cancer cells .
  • Antitubercular Activity: Some derivatives have been linked to significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis.

Industrial Applications

1. Development of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals, which are essential for various applications such as:

  • Dyes and Pigments: Its chemical structure allows it to be incorporated into dye formulations.
  • Polymer Additives: The compound can enhance the properties of polymers used in coatings and plastics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited strong antibacterial activity with an IC50 value of 20 µM against E. coli and S. aureus, demonstrating its potential as a therapeutic agent .

Case Study 2: Cancer Inhibition

Research focused on the inhibition of NQO1 by this compound derivatives revealed that modifications to the pyridine ring significantly enhanced inhibitory potency. This finding underscores the importance of structural optimization in drug design aimed at targeting cancer-related pathways .

Mechanism of Action

The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, synthetic routes, and properties:

Compound Name Substituents Synthetic Method Yield (%) Physical Form Key Properties/Applications References
N-Phenyl-N-(2-(pyridin-2-yl)ethyl)aniline N-phenyl, pyridin-2-ylethyl Arylation in toluene (metal-free) 75 Colorless oil High lipophilicity; potential for π-π interactions
4-Nitro-N-(2-(pyridin-2-yl)ethyl)aniline (3l) 4-nitro, pyridin-2-ylethyl Arylation with nitro precursor 72 Yellow solid Electron-withdrawing nitro group enhances electrophilicity
(2-(Pyridin-2-yl)ethyl)urea Urea group, pyridin-2-ylethyl Reflux with benzotriazole-1-carboxamide 98 White solid Hydrogen-bond donor/acceptor; high crystallinity
2-(tert-Butyl)-N-(phenyl(pyridin-2-yl)methyl)aniline N-tert-butyl, pyridin-2-ylmethyl Acylation with acyl chlorides 96 Colorless oil Steric hindrance from tert-butyl; improved thermal stability
2-Iodo-N-[1-(pyridin-2-yl)ethyl]aniline 2-iodo, pyridin-2-ylethyl Unspecified (commercial synthesis) Iodo substituent enables further cross-coupling reactions
4-Methoxy-N-[(pyridin-2-yl)methyl]aniline 4-methoxy, pyridin-2-ylmethyl Formylation with dimethylformamide Electron-donating methoxy group increases solubility

Key Observations:

  • Conversely, electron-donating groups (e.g., methoxy in 4-methoxy-N-[(pyridin-2-yl)methyl]aniline) improve solubility in polar solvents .
  • Steric Effects: Bulky substituents like tert-butyl () reduce conformational flexibility but improve thermal stability, making such derivatives suitable for high-temperature applications .
  • Functional Group Diversity: Urea derivatives () exhibit strong hydrogen-bonding capacity, which is critical in crystal engineering or protein-ligand interactions .

Physicochemical Properties

  • Solubility: Pyridine-containing analogues generally exhibit moderate solubility in organic solvents (e.g., toluene, ethyl acetate). Urea derivatives () and hydrochloride salts () show improved aqueous solubility due to hydrogen bonding or ionic character .
  • Thermal Stability: Bulky substituents (e.g., tert-butyl) enhance stability, as seen in , whereas nitro groups may reduce stability due to increased reactivity .
  • Crystallinity: Solids like 3l (yellow solid) and urea derivatives (white solid) demonstrate high crystallinity, beneficial for X-ray diffraction studies .

Biological Activity

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline, a compound featuring a pyridine ring and an aniline moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H19N3\text{C}_{15}\text{H}_{19}\text{N}_{3}

This structure includes a pyridine ring, which is known to influence various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound may also possess similar activities:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These values indicate the potential effectiveness of pyridine derivatives in combating bacterial infections .

Anticancer Activity

Compounds containing pyridine rings have been investigated for their anticancer properties. Studies have shown that they can inhibit the activity of enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values indicating their potency against cancer cell lines:

Compound IC50 (µM)
Compound A12
Compound B0.064

These results suggest that this compound may also exhibit similar anticancer properties through enzyme inhibition .

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase, which plays a role in collagen biosynthesis and is crucial for tumor growth.
  • Cellular Uptake : The presence of the pyridine group may enhance cellular uptake, allowing for more effective interaction with target proteins within cancer cells .
  • Metabolic Stability : Modifications to the compound's structure can influence its metabolic stability and bioavailability, impacting its overall efficacy in vivo .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Antimicrobial Activity : A recent study demonstrated that pyridine derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 4.69 µM against Bacillus subtilis and up to 156.47 µM against Escherichia coli .
  • Anticancer Research : Another study focused on the anticancer potential of similar pyridine-containing compounds, revealing significant inhibition of cancer cell proliferation with IC50 values ranging from 0.064 µM to 12 µM across different cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is common:

Alkylation : React N-methylaniline with 2-(pyridin-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product .

  • Critical Factors :

  • Catalyst : Copper(I) iodide (CuI) can enhance coupling efficiency in palladium-catalyzed systems .

  • Atmosphere : Reactions under inert gas (argon/nitrogen) minimize oxidation of intermediates .

  • Yield Optimization : Prolonged reaction times (>18 hours) or excess reagents (2–3 equivalents) improve conversion but may increase side products .

    | Synthetic Method Comparison |
    |----------------------------------|----------------------------------|
    | Catalyst System | CuI/K₃PO₄ |
    | Solvent | DMF or THF |
    | Typical Yield | 13–85% (varies with purification)|
    | Key Reference | Tsoung et al. (2015) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.5 ppm, methyl groups at δ 2.3–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 253.2) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for unambiguous structural determination .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety :

  • Hazards : Irritant (R36/37/38); use PPE (gloves, goggles) .
  • Storage : Under argon at –20°C to prevent degradation via oxidation or hygroscopicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental spectroscopic data for this compound?

  • Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility or solvent effects.
  • Methodology :

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate NMR spectra.

Compare computed vs. experimental shifts; deviations >0.5 ppm suggest misassignment or dynamic effects .

  • Application : Used to validate the axial chirality in related cobalt complexes with pyridin-2-yl ligands .

Q. What catalytic applications exist for metal complexes derived from this compound?

  • Example : Cobalt(II) chloride complexes with pyridin-2-yl ligands exhibit dinuclear structures (e.g., [Co₂(Ppz)Cl₄]) for catalytic oxidation or C–H activation .
  • Design Considerations :

  • Ligand Denticity : Tridentate vs. tetradentate coordination alters metal redox potentials .
  • Solvent Effects : Methanol promotes Cl⁻ displacement in solvophobic environments .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

  • Troubleshooting Guide :

Issue Solution Reference
Incomplete Alkylation Use excess alkylating agent (3 eq.)
Side Reactions Add radical scavengers (e.g., BHT)
Purification Losses Optimize chromatography (polarity gradient)

Q. What role does steric hindrance play in the reactivity of this compound in organometallic synthesis?

  • Mechanistic Insight : The bulky pyridin-2-yl ethyl group directs regioselectivity in palladium-catalyzed couplings (e.g., favoring para-substitution in aryl halide reactions) .
  • Experimental Validation : Compare reaction outcomes with analogs lacking the pyridinyl moiety .

Data Contradiction Analysis

Q. Why do reported melting points for similar aniline derivatives vary across studies?

  • Factors :

  • Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing .
  • Purity : Impurities (e.g., residual solvents) lower observed melting points .
    • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

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